(R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol
Overview
Description
®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is a chiral organic compound featuring a phenyl ring substituted with chlorine and fluorine atoms, and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can yield the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(4-chloro-3-fluorophenyl)ethane-1,2-dione.
Reduction: 1-(4-chloro-3-fluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: The enantiomer of the compound, which may have different biological activities.
1-(4-chloro-3-fluorophenyl)ethane-1,2-diol: The racemic mixture of the compound.
1-(4-chlorophenyl)ethane-1,2-diol: A similar compound lacking the fluorine atom.
Uniqueness
®-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, providing opportunities for enantioselective applications.
Properties
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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